N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

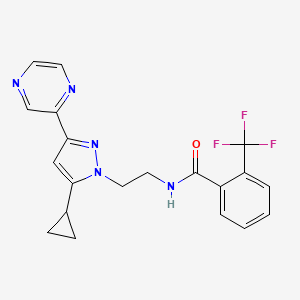

This compound features a trifluoromethyl-substituted benzamide core linked via an ethyl chain to a pyrazole ring substituted with a cyclopropyl group at position 5 and a pyrazin-2-yl moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazine ring may contribute to hydrogen bonding interactions with biological targets.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N5O/c21-20(22,23)15-4-2-1-3-14(15)19(29)26-9-10-28-18(13-5-6-13)11-16(27-28)17-12-24-7-8-25-17/h1-4,7-8,11-13H,5-6,9-10H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKNZROGFHQCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3C(F)(F)F)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features multiple structural elements, including a cyclopropyl group, a pyrazole moiety, and a trifluoromethylbenzamide structure, which contribute to its potential pharmacological effects.

Molecular Characteristics

- Molecular Formula : C17H19F3N4O

- Molecular Weight : Approximately 365.41 g/mol

- Structural Features : The compound's unique arrangement allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results in vitro against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (Liver cancer) | 0.08 - 12.07 | Inhibition of proliferation |

| HeLa (Cervical cancer) | 0.08 - 12.07 | Inhibition of proliferation |

These findings suggest that this compound may similarly possess anticancer properties, warranting further investigation.

Anti-inflammatory Effects

In addition to anticancer activity, compounds containing pyrazole moieties have been identified as potential anti-inflammatory agents. They often act by inhibiting key inflammatory pathways, such as the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation. The compound's ability to modulate inflammation could provide therapeutic benefits in conditions characterized by excessive inflammatory responses.

Study on Amino-Pyrazoles

A review published in MDPI discusses various aminopyrazole-based compounds and their biological activities. It notes that certain derivatives exhibit low micromolar IC50 values against tumor cells and significant inhibition of pro-inflammatory cytokine release, indicating their potential as effective therapeutic agents .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps aimed at optimizing yield and purity. The presence of the trifluoromethyl group is particularly noteworthy as it enhances lipophilicity and may improve bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound A : 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide

- Key Differences: Replaces the pyrazole-pyrazine moiety with a nitro group and a chiral phenylethyl chain. Inference for Target Compound: The absence of the nitro group in the target compound may reduce off-target interactions while retaining affinity for FtsZ.

Compound B : (S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (191)

- Key Differences :

- Substitutes the pyrazin-2-yl group with a trifluoromethyl group on the pyrazole ring.

- Features an acetamide linker instead of a benzamide-ethyl chain.

- Synthesis : Prepared via coupling of 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, indicating divergent synthetic pathways compared to the target compound .

- Hypothesized Impact : The pyrazin-2-yl group in the target compound may enhance π-π stacking with aromatic residues in target proteins compared to Compound B’s trifluoromethyl group.

Pharmacophore and Binding Affinity Comparisons

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling of pyrazine-substituted pyrazole intermediates with trifluoromethyl benzamide precursors, similar to methods described for Compound B .

- Therapeutic Potential: Structural alignment with Compound A suggests possible antibacterial activity, though the pyrazine moiety may shift selectivity toward eukaryotic targets like kinases.

- Limitations: No experimental binding or efficacy data are available for the target compound; inferences rely on structural analogs and docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.